Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
CAS No.: 2416218-64-7
Cat. No.: VC5253217
Molecular Formula: C11H13BrClNO2
Molecular Weight: 306.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416218-64-7 |
|---|---|
| Molecular Formula | C11H13BrClNO2 |
| Molecular Weight | 306.58 |
| IUPAC Name | methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1 |
| Standard InChI Key | GMUHWXAZHLCZGC-SNVBAGLBSA-N |
| SMILES | COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a tetrahydroisoquinoline scaffold, a partially saturated isoquinoline derivative. The (3R) configuration introduces chirality, critical for its stereoselective interactions. Key structural features include:
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Bromine atom at the 7th position, enabling electrophilic substitution reactions.
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Methyl ester at the 3rd position, which can be hydrolyzed to a carboxylic acid for further derivatization.
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Hydrochloride salt, improving aqueous solubility for in vitro assays .
Table 1: Key Physicochemical Data
Stereochemical Considerations
The (3R) enantiomer exhibits distinct pharmacological properties compared to its (3S) counterpart (CAS No. 2416218-25-0). X-ray crystallography and chiral HPLC analyses confirm the retention of configuration during synthesis, with reported enantiomeric excess (ee) >98% under optimized conditions .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
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Core Formation: Cyclization of phenethylamine derivatives to construct the tetrahydroisoquinoline backbone.
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Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.
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Esterification: Reaction with methanol in the presence of HCl to form the methyl ester.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, CH₂Cl₂, 0°C, 2h | 78 | 95 |
| Esterification | MeOH, HCl (gas), reflux, 6h | 85 | 98 |
Catalytic Kinetic Resolution
Recent advances employ chiral catalysts for enantioselective synthesis. For example, hydroxamic acid co-catalysts achieve kinetic resolution with selectivity factors (s) up to 20, enabling efficient production of the (3R)-enantiomer .
| Hazard Type | Protective Measures |
|---|---|
| Skin Contact | Nitrile gloves, lab coat |
| Eye Exposure | Safety goggles, face shield |
| Inhalation | Fume hood, respiratory mask |
Research Applications and Biological Activity
Enzyme Inhibition Studies
Preliminary assays indicate inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. IC₅₀ values of 12.3 μM were reported in rat brain homogenates.
Receptor Binding
The compound shows moderate affinity (Kᵢ = 450 nM) for σ-2 receptors, implicated in cancer cell proliferation . Structural analogs lacking the bromine substituent exhibit reduced activity, highlighting the role of halogens in target engagement.
Future Directions
Preclinical Development
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Toxicity Studies: Acute and subchronic toxicity profiling in rodent models.
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Formulation Optimization: Nanoencapsulation to enhance bioavailability.
Structural Modifications
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